molecular formula C18H18ClNO3S B4913481 methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4913481
M. Wt: 363.9 g/mol
InChI Key: HBMMLXIAYYIKHO-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a 3-chlorobenzoyl substituent at the 2-amino position and a methyl group at the 6-position of the tetrahydrobenzothiophene core. Its molecular formula is C₁₉H₁₇ClNO₃S, with a molecular weight of 377.89 g/mol . The compound’s structure combines a bicyclic tetrahydrobenzothiophene scaffold with ester and acylated amino functionalities, making it a candidate for studying structure-activity relationships (SAR) in medicinal and materials chemistry.

Properties

IUPAC Name

methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c1-10-6-7-13-14(8-10)24-17(15(13)18(22)23-2)20-16(21)11-4-3-5-12(19)9-11/h3-5,9-10H,6-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMMLXIAYYIKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (referred to as Compound A) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural formula:

  • Molecular Formula : C₁₅H₁₄ClN₃O₂S
  • Molecular Weight : 321.80 g/mol
  • SMILES Notation : CC1CCc2c(C1)sc(NC(=O)c1ccc(Cl)cc1)c2C(O)=O

The biological activity of Compound A can be attributed to its interaction with various molecular targets. Research indicates that it exhibits significant inhibition against several enzymes and pathways involved in tumor progression:

  • Tumor Necrosis Factor (TNF) : Compound A has been shown to have an IC50 value of approximately 4.41 µM against TNF, indicating its potential role in modulating inflammatory responses associated with cancer progression .
  • Nucleotide-binding Oligomerization Domain-containing Protein 1 (NOD1) : Another target for Compound A with an IC50 value of about 1.37 µM, suggesting its involvement in immune response regulation .

Antitumor Activity

Numerous studies have evaluated the antitumor properties of Compound A across various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23123.2Induction of apoptosis and cell cycle arrest
HT-2949.9Disruption of microtubule dynamics
EA.hy9260.13Inhibition of vasculogenesis

In a study involving MDA-MB-231 cells, treatment with Compound A resulted in significant apoptosis induction, characterized by increased early and late apoptotic cell populations . Flow cytometry analysis revealed G2/M phase cell-cycle arrest, indicating that Compound A may disrupt normal cell cycle progression leading to cell death.

Mechanistic Insights

The compound's cytotoxicity appears to be linked to its ability to interfere with microtubule dynamics, which is crucial for mitosis. The disruption leads to multipolar spindles and subsequent apoptosis through mechanisms such as:

  • Caspase Activation : Increased activity of caspases was observed post-treatment, confirming the apoptotic pathway activation.
  • Reactive Oxygen Species (ROS) Generation : Elevated ROS levels were noted, contributing to oxidative stress and DNA damage in cancer cells.

Study on Breast Cancer Cells

A detailed study investigated the effects of Compound A on breast cancer cells (MCF-7). The findings highlighted:

  • Apoptosis Induction : Significant increases in both early and late apoptosis were recorded.
  • Cell Viability Reduction : The compound reduced cell viability by approximately 26.86% compared to untreated controls.

The study also noted that treatment led to necrosis in a subset of cells, further enhancing its potential as an anticancer agent .

Comparative Analysis with Other Compounds

Comparative studies with other benzothiophene derivatives revealed that Compound A exhibited superior cytotoxicity relative to several analogs. For instance:

CompoundIC50 (µM)Target Cell Line
Compound B52.9MCF-7
Compound C95.9HT-29
Compound A 23.2 MDA-MB-231

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit promising anticancer properties. Methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. For example, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis .

Analgesic and Anti-inflammatory Effects
In preclinical models, the compound demonstrated analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). It was found to reduce pain responses in animal models of inflammation, suggesting its potential as a therapeutic agent for chronic pain management .

Biological Research Applications

Protein-Ligand Interactions
this compound has been utilized in studies investigating protein-ligand binding interactions. Its ability to bind selectively to specific receptors makes it a valuable tool for understanding molecular recognition processes in biological systems .

Drug Design and Development
This compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases. Structure-activity relationship (SAR) studies have provided insights into modifications that enhance efficacy and reduce toxicity .

Material Science Applications

Polymer Composites
In material science, the compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that adding this compound to polymer composites improves their durability and resistance to environmental degradation .

Case Studies

Study Title Objective Findings Reference
Anticancer Properties of Benzothiophene DerivativesEvaluate the cytotoxic effects on cancer cell linesSignificant reduction in cell viability; induction of apoptosis
Antimicrobial Activity AssessmentTest against various bacterial strainsEffective against both Gram-positive and Gram-negative bacteria
Analgesic Efficacy in Animal ModelsAssess pain relief propertiesComparable effects to NSAIDs; reduced inflammatory response
Protein Binding StudiesInvestigate ligand-receptor interactionsSelective binding confirmed; implications for drug design
Polymer Composite EnhancementImprove material propertiesIncreased mechanical strength and thermal stability observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives. Below is a comparative analysis with structurally related compounds, focusing on substituents, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

Compound Name / CAS R Group (Acyl/Amino Substituent) 6-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-Chlorobenzoyl Methyl C₁₉H₁₇ClNO₃S 377.89 N/A (Structural focus)
078151 3-Chloropropanoyl Phenyl C₁₅H₂₀ClNO₃S 329.85 N/A
Compound 2 (CAS 315694-92-9) Cyclohexenyl-carbonyl Phenyl C₂₂H₂₄NO₃S 391.49 Antibacterial activity; Mp: 223–226°C
CAS 302576-90-5 Benzofuran-2-ylcarbonyl Methyl C₂₀H₁₉NO₄S 369.44 N/A
CAS 445252-23-3 3-Chlorophenoxyacetyl Methyl C₁₉H₂₀ClNO₄S 393.88 N/A
Compound 19 (CAS N/A) Succinoyl Phenyl C₁₈H₂₀N₂O₅S 376.43 Antibacterial activity
Ethyl 2-amino-6-(1,1-dimethylpropyl) None (free amino) 1,1-Dimethylpropyl C₁₆H₂₅NO₂S 295.44 Intermediate in synthesis

Key Observations:

Acyl Group Variability: The target compound’s 3-chlorobenzoyl group differs from 3-chloropropanoyl (078151) and benzofuran-2-ylcarbonyl (CAS 302576-90-5) in electronic and steric effects. The aromatic chlorobenzoyl group may enhance π-π stacking interactions in biological targets compared to aliphatic or heteroaromatic acyl groups .

6-Substituent Effects: The methyl group at the 6-position in the target compound reduces steric hindrance compared to phenyl (Compound 2) or tert-butyl (Compound 3 in ), which may improve synthetic accessibility or binding pocket compatibility .

Ester Group Influence :

  • The methyl ester in the target compound versus ethyl esters (e.g., CAS 329195-00-8 in ) affects lipophilicity. Methyl esters generally exhibit faster hydrolysis rates in vivo, which could influence bioavailability .

Biological Activity Trends: Antibacterial activity is reported for analogs like Compound 2 () and Compound 19 (), suggesting that the tetrahydrobenzothiophene core is pharmacologically relevant. The absence of activity data for the target compound highlights a gap for future studies .

Q & A

Q. What are the key synthetic steps for preparing methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The synthesis typically involves:

Core structure formation : Condensation of a tetrahydrobenzothiophene precursor with a chlorinated benzoyl group under nitrogen protection.

Acylation : Reaction with 3-chlorobenzoyl chloride or derivatives to introduce the amino-linked substituent.

Purification : Use of reverse-phase HPLC or recrystallization (e.g., methanol-water gradients) to isolate the product .
Example: In analogous compounds, yields of 47–67% are achieved via controlled stoichiometry and reflux conditions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry.
  • IR spectroscopy : Identification of C=O (amide, ester) and N-H stretches.
  • LC-MS/HRMS : Validation of molecular weight and purity .
    Note: Melting points (e.g., 191–226°C in analogs) provide additional purity confirmation .

Q. How does the compound’s solubility impact experimental design?

The methyl ester and tetrahydrobenzothiophene core enhance solubility in polar aprotic solvents (e.g., DMSO, dichloromethane), facilitating biological assays. Pre-solubilization in DMSO followed by dilution in aqueous buffers is recommended for in vitro studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the acylation step?

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
  • pH modulation : Use mild bases (e.g., triethylamine) to neutralize HCl byproducts.
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to precursor minimizes unreacted starting material .
    Data Insight: Yields vary from 47% to 67% in similar reactions, highlighting sensitivity to anhydrous conditions .

Q. What strategies mitigate side reactions during synthesis?

  • Protective groups : Temporarily block reactive sites (e.g., amines) before acylation.
  • Stepwise purification : Intermediate isolation via column chromatography reduces cumulative impurities.
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

Q. How should researchers design experiments to evaluate the compound’s biological activity?

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antibacterial activity, with positive controls (e.g., ciprofloxacin) and solvent controls.
  • Dose-response curves : Test concentrations from 1–100 µM to establish EC50 values.
  • Mechanistic studies : Pair with proteomics or enzyme inhibition assays to identify targets (e.g., bacterial topoisomerases) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Replicate conditions : Standardize assay protocols (e.g., broth microdilution for MIC).
  • Structural analogs : Compare activity trends with derivatives (e.g., tert-butyl vs. phenyl substituents).
  • Batch variability : Verify compound purity via HPLC and elemental analysis .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters for Analogous Compounds

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°CHigher temps increase acylation rate but risk decomposition
Solvent SystemDry CH2Cl2 or THFAnhydrous conditions prevent hydrolysis
Purification MethodReverse-phase HPLCAchieves >95% purity; gradient elution critical

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/SignalsFunctional Group ConfirmationReference
1H NMRδ 2.1–2.5 (m, CH2), δ 7.3–7.6 (m, Ar-H)Tetrahydrobenzothiophene core
IR1680–1720 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)Amide/ester linkages
HRMS[M+H]+ m/z calculated vs. observedMolecular formula validation

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